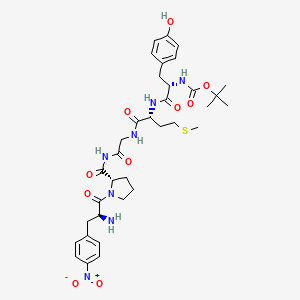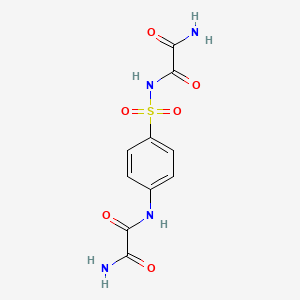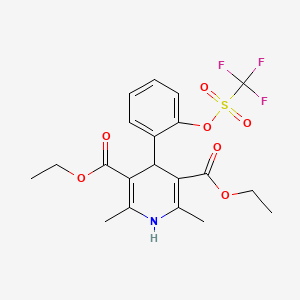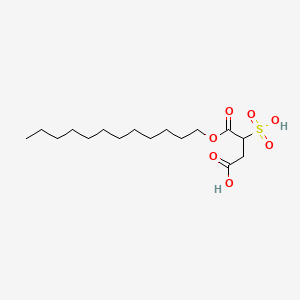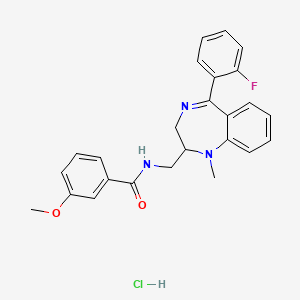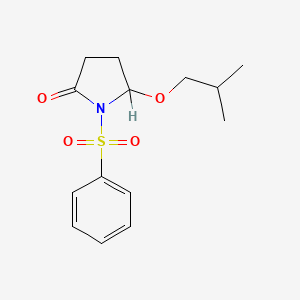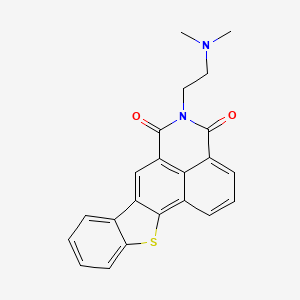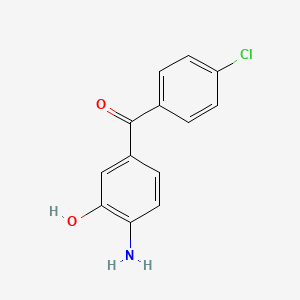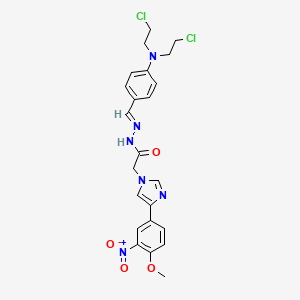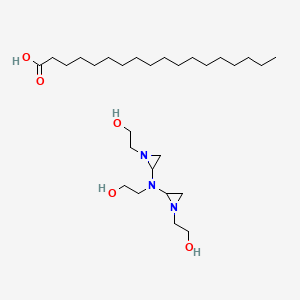
N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monohydrochlorure de N-(2-(diméthylamino)éthyl)stéaramide: est un composé organique de formule moléculaire C22H46N2O.ClH et d'un poids moléculaire de 391.074 . Il s'agit d'un dérivé du stéaramide, où l'acide stéarique est lié à un groupe diméthylaminoéthyle. Ce composé est connu pour ses propriétés tensioactives et est utilisé dans diverses applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du monohydrochlorure de N-(2-(diméthylamino)éthyl)stéaramide implique généralement la réaction de l'acide stéarique avec la 2-(diméthylamino)éthylamine. La réaction est effectuée en présence d'un agent déshydratant pour former la liaison amide. Le produit est ensuite traité avec de l'acide chlorhydrique pour obtenir le sel monohydrochlorure .
Méthodes de production industrielle: La production industrielle de ce composé suit une voie de synthèse similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique un contrôle précis de la température, du temps de réaction et l'utilisation de catalyseurs pour améliorer la vitesse de réaction .
Analyse Des Réactions Chimiques
Types de réactions: Le monohydrochlorure de N-(2-(diméthylamino)éthyl)stéaramide subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former les oxydes correspondants.
Réduction: Il peut être réduit pour former des amines.
Substitution: Le groupe diméthylamino peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation: Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium sont utilisés.
Substitution: Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.
Principaux produits :
Oxydation: Formation d'oxydes et de dérivés hydroxylés.
Réduction: Formation d'amines primaires et secondaires.
Substitution: Formation d'amides substitués et d'autres dérivés.
Applications de la recherche scientifique
Chimie: Le monohydrochlorure de N-(2-(diméthylamino)éthyl)stéaramide est utilisé comme tensioactif dans diverses réactions chimiques pour améliorer la solubilité et les vitesses de réaction .
Biologie: En recherche biologique, ce composé est utilisé pour étudier les interactions membranaires et comme composé modèle pour étudier le comportement des lipides .
Industrie: Il est largement utilisé dans la formulation de détergents, d'émulsifiants et d'autres agents nettoyants en raison de ses excellentes propriétés tensioactives .
Mécanisme d'action
Le mécanisme d'action du monohydrochlorure de N-(2-(diméthylamino)éthyl)stéaramide implique son interaction avec les membranes lipidiques. Le groupe diméthylamino interagit avec les groupes polaires des lipides, tandis que la chaîne stéaramide interagit avec les queues hydrophobes. Cette double interaction améliore la solubilité et la perméabilité du composé, le rendant efficace en tant que tensioactif et dans les systèmes d'administration de médicaments .
Applications De Recherche Scientifique
Chemistry: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used to study membrane interactions and as a model compound for studying lipid behavior .
Industry: It is widely used in the formulation of detergents, emulsifiers, and other cleaning agents due to its excellent surfactant properties .
Mécanisme D'action
The mechanism of action of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride involves its interaction with lipid membranes. The dimethylamino group interacts with the polar head groups of lipids, while the stearamide chain interacts with the hydrophobic tails. This dual interaction enhances the solubility and permeability of the compound, making it effective as a surfactant and in drug delivery systems .
Comparaison Avec Des Composés Similaires
Composés similaires :
N-(2-(diéthylamino)éthyl)stéaramide: Structure similaire mais avec un groupe diéthylamino au lieu de diméthylamino.
N-(2-(diméthylamino)éthyl)acrylamide: Contient un groupe acrylamide au lieu de stéaramide.
Unicité: Le monohydrochlorure de N-(2-(diméthylamino)éthyl)stéaramide est unique en raison de son interaction spécifique avec les membranes lipidiques, le rendant très efficace dans les applications nécessitant une solubilité et une perméabilité améliorées. Ses propriétés tensioactives sont supérieures à celles des composés similaires, ce qui en fait un choix privilégié dans les applications industrielles et de recherche .
Propriétés
Numéro CAS |
97375-19-4 |
|---|---|
Formule moléculaire |
C22H47ClN2O |
Poids moléculaire |
391.1 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]octadecanamide;hydrochloride |
InChI |
InChI=1S/C22H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;/h4-21H2,1-3H3,(H,23,25);1H |
Clé InChI |
QVROVKYWXDCPTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


